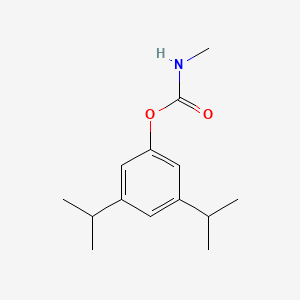

3,5-Diisopropylphenyl methylcarbamate

描述

Structure

3D Structure

属性

CAS 编号 |

330-64-3 |

|---|---|

分子式 |

C14H21NO2 |

分子量 |

235.32 g/mol |

IUPAC 名称 |

[3,5-di(propan-2-yl)phenyl] N-methylcarbamate |

InChI |

InChI=1S/C14H21NO2/c1-9(2)11-6-12(10(3)4)8-13(7-11)17-14(16)15-5/h6-10H,1-5H3,(H,15,16) |

InChI 键 |

CUTUCYVZTGGYDL-UHFFFAOYSA-N |

SMILES |

CC(C)C1=CC(=CC(=C1)OC(=O)NC)C(C)C |

规范 SMILES |

CC(C)C1=CC(=CC(=C1)OC(=O)NC)C(C)C |

其他CAS编号 |

330-64-3 |

同义词 |

3,5-diisopropylphenyl N-methylcarbamate Hooker 1422 Hooker HRS 1422 Hooker HRS-1422 |

产品来源 |

United States |

Synthesis and Chemical Derivatization for Research Purposes

Methodologies for the Laboratory Synthesis of 3,5-Diisopropylphenyl Methylcarbamate

Mechanistic Pathways of Carbamate (B1207046) Bond Formation

The formation of the carbamate bond in the synthesis of this compound proceeds through a nucleophilic addition reaction. The mechanism is significantly influenced by the presence of a base catalyst.

In the absence of a catalyst, the reaction can occur, albeit slowly, through the direct nucleophilic attack of the hydroxyl group of the 3,5-diisopropylphenol (B123419) on the electrophilic carbonyl carbon of the methyl isocyanate. However, the reaction is substantially accelerated by a base catalyst like triethylamine.

The base-catalyzed mechanism involves the following key steps:

Activation of the Phenol: The basic catalyst, typically a tertiary amine like triethylamine, deprotonates the hydroxyl group of the 3,5-diisopropylphenol to form a more nucleophilic phenoxide ion. This is a reversible acid-base reaction.

Nucleophilic Attack: The resulting phenoxide ion, being a stronger nucleophile than the neutral phenol, readily attacks the electron-deficient carbonyl carbon of the methyl isocyanate. This leads to the formation of a tetrahedral intermediate.

Proton Transfer: The tetrahedral intermediate is unstable and rearranges. The protonated triethylamine transfers a proton to the nitrogen atom of the intermediate, leading to the formation of the stable carbamate product and regenerating the triethylamine catalyst.

Synthesis of Deuterated and Radiolabeled Analogues for Mechanistic and Metabolic Studies

The synthesis of deuterated and radiolabeled analogues of this compound is instrumental for in-depth mechanistic and metabolic studies. These labeled compounds allow researchers to trace the molecule's fate in biological systems and to elucidate reaction mechanisms.

Carbon-11 and Carbon-14 Labeling Techniques

Carbon-11 ([¹¹C]) and Carbon-14 ([¹⁴C]) are the most common radioisotopes used for labeling organic molecules.

[¹¹C]Labeling: Due to its short half-life (20.4 minutes), [¹¹C]labeling is primarily used for in vivo imaging studies such as Positron Emission Tomography (PET). The synthesis of [¹¹C]this compound would require a rapid and high-yield reaction. A common strategy involves the use of [¹¹C]methyl isocyanate, which can be synthesized from [¹¹C]phosgene and methylamine (B109427) or from [¹¹C]methyl iodide. The [¹¹C]methyl isocyanate is then reacted with 3,5-diisopropylphenol under optimized conditions to quickly produce the desired labeled carbamate.

[¹⁴C]Labeling: With a much longer half-life (5730 years), [¹⁴C] is ideal for in vitro metabolism studies and for determining the environmental fate of the compound. The synthesis of [¹⁴C]this compound can be achieved by using either [¹⁴C]3,5-diisopropylphenol or, more commonly, [¹⁴C]methyl isocyanate. The latter is commercially available or can be synthesized from [¹⁴C]methylamine and phosgene (B1210022). The reaction conditions would be similar to the non-labeled synthesis, with careful handling and purification to manage the radioactive material.

Isotopic Exchange and Functionalization Methods

Isotopic exchange methods offer an alternative route to labeled compounds, although they are less common for carbamates. For deuteration, specific protons on the 3,5-diisopropylphenyl ring could potentially be exchanged with deuterium under acidic or basic conditions, though this can be challenging and may lead to a mixture of products.

A more direct approach for deuteration would be to start with a deuterated precursor, such as deuterated 3,5-diisopropylphenol. The synthesis would then follow the standard procedure using methyl isocyanate.

Functionalization methods can also be employed to introduce a label at a later stage of the synthesis. For example, if a suitable functional group is present on the molecule, it could be modified to incorporate a radionuclide. However, for this compound, direct labeling of the core structure as described above is the more straightforward approach.

Preparation of Structural Analogues and Metabolites for Comparative Research

The synthesis of structural analogues and potential metabolites of this compound is crucial for understanding its structure-activity relationships and its metabolic fate.

Structural Analogues:

Structural analogues can be prepared by modifying different parts of the molecule:

Varying the Phenyl Ring Substitution: Instead of the 3,5-diisopropyl groups, other alkyl groups (e.g., tert-butyl, sec-butyl) or different substitution patterns (e.g., 2,6-diisopropyl) can be introduced. This is achieved by starting with the corresponding substituted phenol and reacting it with methyl isocyanate. For example, reacting 2,6-di-tert-butyl-4-methylphenol with methyl isocyanate would yield Terbucarb, a structurally related carbamate herbicide.

Modifying the Carbamate N-substituent: Instead of a methyl group on the nitrogen, other alkyl or aryl groups can be introduced. This would involve using a different isocyanate in the synthesis, such as ethyl isocyanate or phenyl isocyanate.

Metabolites:

The metabolism of carbamate insecticides often involves hydrolysis of the carbamate ester bond and oxidation of the alkyl and aryl moieties. The synthesis of potential metabolites is essential for their identification in biological samples and for assessing their toxicological properties.

Design Principles for Hydroxylated and Oxidized Metabolites

The design of potential hydroxylated and oxidized metabolites of this compound for synthetic targeting is guided by established principles of drug metabolism. The primary sites of metabolic transformation are typically the most chemically reactive or sterically accessible positions on the molecule. For this compound, the following design principles are considered:

Aromatic Hydroxylation: The phenyl ring is a primary target for hydroxylation by cytochrome P450 enzymes. The position of hydroxylation is influenced by the directing effects of the existing substituents—the two isopropyl groups and the methylcarbamate moiety. The isopropyl groups are ortho-, para-directing activators, while the methylcarbamate group is also an ortho-, para-director. Therefore, hydroxylation is most likely to occur at the positions ortho or para to these groups. Given the steric hindrance from the two isopropyl groups at positions 3 and 5, hydroxylation at positions 2, 4, or 6 of the phenyl ring is anticipated.

Aliphatic Hydroxylation/Oxidation: The isopropyl groups themselves are susceptible to oxidation. This can occur at the tertiary carbon atom, leading to the formation of a tertiary alcohol, or at the methyl groups, resulting in primary alcohols. Further oxidation could lead to the formation of ketones or carboxylic acids.

N-Demethylation: The methyl group on the carbamate nitrogen can be removed through oxidative N-demethylation, yielding the corresponding N-H carbamate derivative.

Based on these principles, a series of potential metabolites can be proposed for synthesis to serve as reference standards in metabolic studies.

Synthetic Routes to Metabolite Conjugates for Research

Phase II metabolism typically involves the conjugation of the primary metabolites with endogenous molecules to increase their water solubility and facilitate their excretion. The most common conjugations for phenolic and alcoholic metabolites are glucuronidation and sulfation. The carbamate nitrogen can also be a site for glucuronidation. Synthetic routes to these conjugates are essential for their use as analytical standards.

Synthesis of Glucuronide Conjugates:

The synthesis of O-glucuronides of hydroxylated metabolites of this compound can be achieved through a multi-step process. A common strategy involves the coupling of a protected glucuronic acid donor with the phenolic or alcoholic metabolite, followed by deprotection.

A typical synthetic sequence is as follows:

Protection of the Metabolite: If the hydroxylated metabolite contains other reactive functional groups, they may need to be protected to ensure selective glucuronidation.

Activation of Glucuronic Acid: A protected form of glucuronic acid, such as a methyl ester with acetyl or benzyl protecting groups on the hydroxyls, is converted into a reactive donor. Common activation methods include the formation of a trichloroacetimidate or a bromide.

Glycosylation: The activated glucuronic acid donor is reacted with the hydroxylated metabolite in the presence of a suitable promoter, such as boron trifluoride etherate or silver triflate. This reaction forms the glycosidic bond.

Deprotection: The protecting groups on the glucuronic acid moiety and any protecting groups on the metabolite are removed to yield the final glucuronide conjugate. Basic hydrolysis is often used to remove acetyl and methyl ester groups.

The synthesis of N-glucuronides of the parent compound or its N-demethylated metabolite can also be accomplished using similar strategies, with the carbamate nitrogen acting as the nucleophile in the glycosylation step.

Synthesis of Sulfate (B86663) Conjugates:

Sulfate conjugates of hydroxylated metabolites can be prepared through chemical sulfation. A widely used method involves the reaction of the phenolic or alcoholic metabolite with a sulfating agent, such as a sulfur trioxide-amine complex.

A general procedure for the synthesis of sulfate conjugates is:

Protection of the Metabolite (if necessary): Similar to glucuronidation, other reactive groups in the metabolite may require protection.

Sulfation: The hydroxylated metabolite is reacted with a sulfur trioxide complex, such as sulfur trioxide-pyridine or sulfur trioxide-trimethylamine, in an inert solvent like pyridine or dimethylformamide.

Work-up and Purification: The reaction mixture is then worked up to remove the excess reagent and byproducts, and the resulting sulfate conjugate is purified, often by chromatography.

These synthetic routes provide access to a range of potential metabolites and their conjugates, which are invaluable tools for metabolism, pharmacokinetic, and toxicology studies of this compound.

Molecular and Biochemical Mechanisms of Action

Enzyme Inhibition Kinetics and Thermodynamics

The study of enzyme kinetics provides valuable insights into the interaction between 3,5-Diisopropylphenyl methylcarbamate and cholinesterases. Carbamates, as a class of compounds, are considered poor substrates for these enzymes. nih.gov The interaction is not a simple reversible binding but a multi-step process. nih.gov

This compound acts as an inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govnih.gov These enzymes are responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) into choline (B1196258) and acetate, thereby terminating the nerve impulse at cholinergic synapses. nih.govplos.org In certain neurodegenerative conditions, the activity of BChE is observed to increase while AChE activity may decrease or remain unchanged, making dual inhibition a relevant therapeutic strategy. nih.gov The inhibition of these enzymes by carbamates helps to maintain higher levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. plos.org

The interaction of carbamates with cholinesterases can be influenced by the structure of the carbamate (B1207046) itself. For instance, the incorporation of different chemical moieties can affect the inhibitory activity and selectivity towards AChE or BChE. nih.gov

The inhibition of cholinesterases by methylcarbamates like this compound is characterized by a process known as carbamoylation. This is a two-step mechanism where the carbamate first binds to the enzyme's active site and then transfers its carbamoyl (B1232498) group to a serine hydroxyl group within the active site. This results in a carbamoylated enzyme that is temporarily inactive. nih.gov

This carbamoylation is a reversible process, as the carbamoylated enzyme can undergo spontaneous reactivation through hydrolysis, which regenerates the active enzyme. The rates of both the inhibition (carbamoylation) and the spontaneous reactivation can be determined experimentally. nih.gov The reaction kinetics are consistent with carbamates acting as substrates with a very slow turnover rate. nih.gov

Elucidation of Molecular Binding Sites and Interactions

Understanding how this compound binds to cholinesterases at a molecular level is crucial for explaining its inhibitory activity and for the design of more potent and selective inhibitors.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, in this case, this compound within the active site of AChE or BChE. plos.orgplos.org These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-enzyme complex. nih.gov

For analogous carbamate compounds, docking studies have identified interactions with key amino acid residues in the active site of AChE, such as Tyrosine (Tyr), Tryptophan (Trp), and Phenylalanine (Phe). plos.orgplos.org The active site gorge of AChE is narrower than that of BChE, which can influence the selectivity of inhibitors. mdpi.com The larger volume of the BChE active site may allow for different binding modes and interactions with auxiliary sites. mdpi.com

Table 1: Key Amino Acid Residues in Cholinesterase Active Sites Involved in Carbamate Binding This table is generated based on findings for analogous carbamate compounds and general knowledge of cholinesterase active sites.

| Enzyme | Key Residues | Type of Interaction |

|---|---|---|

| Acetylcholinesterase (AChE) | Tyr123, Tyr336, Tyr340, Phe337, Trp85, Trp285, Gly119, Gly120, His446 | Aromatic stacking, hydrogen bonding |

| Butyrylcholinesterase (BChE) | (Homologous to AChE residues) | Aromatic stacking, hydrogen bonding |

Note: The specific residues interacting with this compound would require a dedicated docking study.

While specific structural biology data for this compound complexed with a cholinesterase is not available in the search results, techniques like X-ray crystallography and cryo-electron microscopy are the gold standard for characterizing ligand-enzyme complexes at an atomic level. These methods would provide definitive information on the binding mode, conformational changes in the enzyme upon binding, and the precise interactions that govern the inhibitory activity.

For other carbamate inhibitors, such structural studies have been instrumental in understanding their mechanism of action and in the development of new therapeutic agents. nih.gov

Mechanisms of Action on Other Biological Targets

While the primary mechanism of many carbamates involves the inhibition of acetylcholinesterase, research is increasingly exploring their effects on other biological targets. nih.gov This section examines the available evidence regarding the interaction of this compound with neuronal receptors and other potential biochemical pathways, moving beyond its classical role as a cholinesterase inhibitor.

Investigation of Effects on Neuronal Receptors (e.g., Nicotinic Acetylcholine Receptors)

The nicotinic acetylcholine receptors (nAChRs), a family of ligand-gated ion channels, are crucial for synaptic transmission in the central and peripheral nervous systems. nih.gov Emerging evidence suggests that these receptors are also targets for various carbamate pesticides, independent of their well-documented acetylcholinesterase inhibition. nih.gov

Further research, employing techniques such as two-electrode voltage clamp on expressed nAChR subtypes, is necessary to elucidate the specific affinity and modulatory effects of this compound. Such studies would help to determine its IC50 values against different nAChR subtypes and clarify whether it acts as a competitive antagonist, a non-competitive antagonist, or an allosteric modulator.

Exploration of Alternative Biochemical Pathways

Beyond direct receptor interaction, the exploration of alternative biochemical pathways is crucial for a comprehensive understanding of a compound's toxicological and pharmacological profile. For carbamates, this includes investigating their metabolic fate and the potential for their metabolites to interact with other cellular targets.

The metabolism of carbamates can lead to the formation of various byproducts, some of which may possess their own biological activity. The hydrolysis of the carbamate ester bond is a primary metabolic route. For this compound, this would yield 3,5-diisopropylphenol (B123419) and methylcarbamic acid. The subsequent fate of these metabolites and their potential to interact with other enzymes, signaling pathways, or cellular structures remains an area for further investigation.

Moreover, the potential for oxidative stress induction, a common mechanism of toxicity for many xenobiotics, should be considered. The cellular response to chemical stressors can involve complex signaling cascades and alterations in gene expression. Future research could explore whether this compound or its metabolites can trigger such pathways, leading to downstream effects on cellular function and viability.

Metabolism and Environmental Transformation Studies

Comparative Metabolism in Biological Research Models

The biotransformation of 3,5-Diisopropylphenyl methylcarbamate is a complex process involving a series of enzymatic reactions. While specific studies on this compound are limited, the metabolism of carbamates, in general, follows well-established pathways, primarily categorized into oxidative biotransformations, hydrolytic degradation, and conjugation reactions. These processes are typically studied in various model organisms to predict their effects in different biological systems.

A critical step in the metabolism of carbamate (B1207046) insecticides is the hydrolysis of the carbamate ester linkage. nih.gov This reaction, catalyzed by carboxylesterases, breaks down the molecule into 3,5-diisopropylphenol (B123419) and methylcarbamic acid. nih.gov The latter is unstable and is expected to decompose further. This hydrolytic cleavage is a significant detoxification pathway, as it disrupts the structural integrity of the carbamate, which is often essential for its biological activity. nih.gov

Following initial oxidative and hydrolytic modifications, the resulting metabolites, particularly the phenolic metabolite (3,5-diisopropylphenol), undergo Phase II conjugation reactions. nih.govamanote.com These reactions involve the addition of endogenous polar molecules, such as glucuronic acid (glucuronidation) or sulfate (B86663) (sulfation), to the hydroxyl group. nih.govresearchgate.net This process, facilitated by enzymes like UDP-glucuronosyltransferases and sulfotransferases, significantly increases the water solubility of the metabolites, thereby promoting their excretion from the body. nih.govresearchgate.net

Detailed metabolic profiling in model organisms provides a comprehensive understanding of the fate of a compound. In vitro studies, often utilizing liver microsomes or hepatocytes, allow for the identification of primary metabolites and the enzymes involved in their formation. In vivo studies, typically conducted in rodents, provide a more complete picture of absorption, distribution, metabolism, and excretion (ADME). While specific in vitro and in vivo metabolic profiles for this compound are not extensively documented in publicly accessible scientific literature, studies on other carbamates in organisms like rats have demonstrated the importance of the metabolic pathways mentioned above.

| Metabolic Pathway | Description | Potential Metabolites of this compound |

| Oxidative Biotransformation | Addition of oxygen atoms to the molecule, primarily through hydroxylation of the aromatic ring or alkyl groups. | Hydroxylated derivatives of the aromatic ring, mono- and di-hydroxylated isopropyl groups. |

| Hydrolytic Degradation | Cleavage of the carbamate ester bond by esterase enzymes. | 3,5-Diisopropylphenol, Methylcarbamic acid (unstable). |

| Conjugation Reactions | Attachment of polar molecules like glucuronic acid or sulfate to hydroxylated metabolites. | Glucuronide and sulfate conjugates of 3,5-diisopropylphenol and its oxidized forms. |

Environmental Degradation Dynamics

The persistence and fate of this compound in the environment are governed by various abiotic and biotic degradation processes. Among the abiotic processes, photodegradation is a key factor.

Abiotic Degradation Pathways (e.g., Hydrolysis, Oxidation) in Environmental Matrices

The abiotic degradation of this compound, known commonly as isoprocarb (B1672275), is a critical process influencing its persistence and fate in the environment. The primary pathways for its abiotic breakdown are hydrolysis and oxidation, with photolysis also playing a significant role, particularly in aqueous systems and on surfaces exposed to sunlight.

Hydrolysis: As a carbamate ester, isoprocarb is susceptible to hydrolysis, a chemical reaction with water that cleaves the ester bond. This process is highly dependent on pH. While specific hydrolysis rate constants for isoprocarb are not readily available in the reviewed literature, the general mechanism for N-methylcarbamate insecticides is well-understood. The hydrolysis rate is typically slow under neutral and acidic conditions but increases significantly under alkaline (high pH) conditions. sfu.canih.gov The reaction leads to the formation of 3,5-diisopropylphenol and methylamine (B109427). sfu.ca The rate of hydrolysis for carbamates can be described by a rate law that includes contributions from acid-catalyzed, neutral, and base-catalyzed reactions, with the base-catalyzed pathway being dominant at environmentally relevant pH values above 7. nih.gov

Oxidation: Oxidative degradation, driven by reactive oxygen species (ROS) such as hydroxyl radicals (•OH), is a major transformation pathway for isoprocarb in the environment. nih.govnih.gov A study on the degradation of isoprocarb using the electro-Fenton process, which generates hydroxyl radicals, demonstrated its effective mineralization. nih.govcabidigitallibrary.org The absolute rate constant for the oxidation of isoprocarb by hydroxyl radicals was determined to be 3.32 × 10⁹ L mol⁻¹s⁻¹, indicating a rapid reaction. cabidigitallibrary.orgresearchgate.net

The proposed degradation pathway initiated by hydroxyl radicals involves several steps:

Oxidation of the isopropyl group.

Hydroxylation of the aromatic ring.

Cleavage of the carbamate ester bond.

Opening of the aromatic ring, leading to the formation of short-chain carboxylic acids like acetic acid and oxalic acid. nih.gov

Ultimately, mineralization to CO₂, water, and nitrate (B79036) ions. nih.govcabidigitallibrary.org

Intermediate products identified during this oxidative process include various hydroxylated derivatives and benzoquinone, confirming the attack on the aromatic ring. cabidigitallibrary.org After 3 hours of treatment in the study, over 40% of the total organic carbon from isoprocarb was mineralized. nih.govcabidigitallibrary.org

Table 1: Identified Intermediates in the Oxidative Degradation of Isoprocarb This table is based on data from an electro-Fenton oxidation study.

Click to view interactive data table

| Intermediate Compound | Molecular Structure | Role in Pathway |

|---|---|---|

| Benzoquinone | C₆H₄O₂ | Product of aromatic ring oxidation |

| Acetic Acid | CH₃COOH | Product of aromatic ring opening |

| Oxalic Acid | C₂H₂O₄ | Product of aromatic ring opening |

| Nitrate Ions | NO₃⁻ | Mineralization product from the methylcarbamate group |

Influence of Environmental Factors on Degradation Rates (e.g., Light Intensity, Surface Characteristics)

Environmental factors significantly modulate the rate and mechanism of isoprocarb's abiotic degradation. Light intensity and the nature of the environmental surface (e.g., water, soil, plant leaves) are particularly influential.

Light Intensity and Photodegradation: Direct photolysis is an important degradation route for isoprocarb. The rate of photodegradation is directly influenced by the intensity and wavelength of light. researchgate.net Studies have shown that isoprocarb absorbs light and undergoes photodegradation, with the process being initiated primarily by the singlet excited state of the molecule. researchgate.net The degradation proceeds through the cleavage of the C-O ester bond, generating phenoxyl radicals. researchgate.net

The quantum yield (Φ), a measure of the efficiency of a photochemical process, for isoprocarb varies depending on the medium, which mimics different environmental surfaces. researchgate.net This variance highlights the critical role of surface characteristics.

Surface Characteristics: The medium in which isoprocarb is present alters its photodegradation. A comparative study revealed that the quantum yield for isoprocarb was generally lowest in water and highest in a non-polar solvent like n-hexane, which can be a surrogate for waxy plant cuticles. researchgate.net

In aqueous environments: The quantum yield (Φ) is relatively low.

On hydrophobic surfaces (e.g., leaf surfaces): The degradation can be more efficient. The reactivity of hydrogen-donating solvents (mimicking surface characteristics) follows the order: -CH₂- > -CH₃ > -OH, suggesting that the chemical nature of the surface can provide the necessary hydrogen atoms to complete the degradation reactions following radical formation. researchgate.net

On soil surfaces, photodegradation is more complex. Factors such as the adsorption of the pesticide to soil particles (like clay or humic substances) can alter its light absorption characteristics and reactivity. cabidigitallibrary.org The heterogeneity of the soil matrix can lead to modified degradation mechanisms due to the limited mobility of the molecules and the potential generation of reactive species on the soil surface. cabidigitallibrary.org

Table 2: Effect of Solvent on Photodegradation Quantum Yield (Φ) of Isoprocarb This table illustrates the influence of the surrounding medium on photodegradation efficiency.

Click to view interactive data table

| Solvent (mimicking environmental matrix) | Quantum Yield (Φ) Trend | Implication |

|---|---|---|

| Water | Lowest | Slower direct photolysis in water bodies |

| Methanol | Intermediate | Moderate degradation on polar surfaces |

| n-Hexane | Highest | Faster degradation on non-polar, waxy surfaces (e.g., leaves) |

Fate in Ecological Compartments

Adsorption and Desorption Dynamics in Soils and Sediments

The soil adsorption coefficient (Koc) is a key parameter used to predict the partitioning of a chemical between soil organic carbon and water. ucanr.eduCurrent time information in Asia/Manila. Pesticides with high Koc values tend to be strongly adsorbed to soil and are less mobile, while those with low Koc values are more likely to remain in the soil solution and potentially leach into groundwater. Current time information in Asia/Manila. For many carbamates, adsorption is positively correlated with the soil's organic matter and clay content. researchgate.net The interaction often involves the carbonyl oxygen of the carbamate group.

Volatilization and Atmospheric Transport Considerations in Research

Volatilization from soil and water surfaces represents a potential pathway for the atmospheric transport of pesticides. The tendency of a chemical to volatilize is primarily governed by its vapor pressure and its Henry's Law constant. epa.govnih.gov

For isoprocarb, the following properties are reported:

Vapor Pressure: 2.8 mPa at 20°C. epa.gov

Henry's Law Constant: 0.002 Pa m³ mol⁻¹ at 25°C. epa.gov

Both the vapor pressure and the Henry's Law constant for isoprocarb are low. epa.gov A low Henry's Law constant (typically < 10⁻² Pa m³ mol⁻¹) indicates that the compound preferentially partitions into the aqueous phase rather than the gas phase. ucanr.edu Consequently, isoprocarb is classified as non-volatile to slightly volatile, and significant loss from soil or water surfaces due to volatilization is not expected to be a major dissipation pathway under normal environmental conditions. epa.gov While drift of spray particles during application is a concern for atmospheric transport, post-application volatilization from treated surfaces is considered to be low. epa.gov

Bioconcentration and Biomagnification Potential in Research Models

The potential for a chemical to accumulate in living organisms from the surrounding environment is a key aspect of its environmental risk assessment.

Bioconcentration: Bioconcentration refers to the accumulation of a chemical in an organism directly from the surrounding medium, such as water. The bioconcentration factor (BCF) is the ratio of the chemical's concentration in the organism to its concentration in the water at steady state. A primary indicator of bioconcentration potential is the octanol-water partition coefficient (log Kow or log P). Chemicals with a log P value greater than 3 are often subject to bioconcentration testing in fish.

The reported log P for isoprocarb is 2.32. epa.gov

Since the log P value is below the typical regulatory threshold of 3, isoprocarb is considered to have a low potential for bioconcentration in aquatic organisms. epa.gov Specific experimental BCF studies on fish for isoprocarb were not found in the reviewed literature, but the risk is predicted to be low based on its physicochemical properties. epa.gov

Biomagnification: Biomagnification is the process where the concentration of a substance increases in organisms at successively higher levels in a food chain. This phenomenon is typically associated with chemicals that are both persistent in the environment and have a high lipid solubility (high log P). Given isoprocarb's non-persistent nature in soil (DT50 of 3-20 days) and its low log P value, the potential for biomagnification through the food web is considered to be negligible. herts.ac.uk

Table 3: Physicochemical Properties of Isoprocarb Related to Environmental Fate This table summarizes key parameters for assessing the environmental behavior of Isoprocarb.

Click to view interactive data table

| Parameter | Value | Source | Implication |

|---|---|---|---|

| Log P (Octanol-Water Partition Coefficient) | 2.32 | epa.gov | Low bioconcentration potential |

| Soil DT₅₀ (Paddy Field) | 3 - 20 days | herts.ac.uk | Non-persistent in soil |

| Vapor Pressure (20°C) | 2.8 mPa | epa.gov | Low volatility |

| Henry's Law Constant (25°C) | 0.002 Pa m³ mol⁻¹ | epa.gov | Low potential for volatilization from water/soil |

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Quantitative Structure-Activity Relationship (QSAR) Modeling for Cholinesterase Inhibition

Carbamates, including 3,5-Diisopropylphenyl methylcarbamate, are known for their ability to inhibit the enzyme acetylcholinesterase (AChE), which is crucial for nerve function in both insects and mammals. nih.govnih.gov This inhibition is the primary mechanism of their insecticidal action. nih.govnih.gov QSAR studies are mathematical models that attempt to correlate the chemical structure of a compound with its biological activity. slideshare.net

Predictive models for the cholinesterase-inhibiting activity of phenyl N-methylcarbamates have been developed to understand the structural requirements for potent inhibition. epa.gov These models often take the form of an equation that relates the biological activity (such as the concentration required for 50% inhibition, IC50) to various physicochemical descriptors of the molecule. slideshare.net The general form of such a model can be expressed as:

Biological Activity = f(hydrophobic, electronic, and steric properties)

For carbamates, the interaction with the active site of acetylcholinesterase is a key determinant of their inhibitory potency. nih.gov The development of these predictive models allows for the rational design of new carbamate (B1207046) derivatives with potentially enhanced biological activity.

The nature and position of substituents on the phenyl ring of methylcarbamates play a critical role in their ability to bind to and inhibit acetylcholinesterase. The electronic and steric properties of these substituents are key factors in this interaction.

Electronic Properties: The electronic influence of a substituent is often quantified by the Hammett constant (σ). This parameter reflects the electron-donating or electron-withdrawing nature of a substituent on the aromatic ring. ustc.edu.cnsemanticscholar.org For phenyl N-methylcarbamates, the electronic properties of the ring substituents affect the reactivity of the carbamate group, which is essential for the carbamylation of the serine hydroxyl group in the active site of acetylcholinesterase. youtube.com

Steric Properties: The size and shape of the substituents, quantified by parameters such as the Taft steric parameter (Es), also significantly impact the binding of the carbamate to the enzyme. slideshare.net The substituents must fit within the active site of the acetylcholinesterase enzyme for effective inhibition to occur. The two isopropyl groups at the 3 and 5 positions of this compound contribute significantly to the steric bulk of the molecule.

| Substituent (X) | Hammett Constant (σ) | Taft Steric Parameter (Es) |

|---|---|---|

| H | 0.00 | 1.24 |

| 3-CH3 | -0.07 | 0.00 |

| 4-CH3 | -0.17 | 0.00 |

| 3-Cl | 0.37 | 0.27 |

| 4-Cl | 0.23 | 0.27 |

| 3-NO2 | 0.71 | -0.15 |

| 4-NO2 | 0.78 | -0.15 |

| 3-i-C3H7 | -0.07 | -0.47 |

| 4-i-C3H7 | -0.15 | -0.47 |

SAR Studies for Specific Biological Effects in Research Models

Beyond the fundamental interaction with cholinesterase, the structure of this compound influences its specific biological effects in different organisms.

The insecticidal efficacy of carbamates is highly dependent on their molecular structure. nih.gov The compound this compound, also known as Hooker HRS-1422, has been studied for its toxicity to various insect species, including the housefly (Musca domestica). nih.gov The efficacy is often measured as the lethal dose required to kill 50% of a test population (LD50).

The structure of the phenyl ring and its substituents is critical for achieving high insecticidal activity. The following table presents a comparison of the topical LD50 values of several carbamates against the housefly, illustrating the impact of different substitution patterns on insecticidal potency.

| Compound | Substituents on Phenyl Ring | Topical LD50 (µg/g) on Musca domestica |

|---|---|---|

| Carbaryl | 1-naphthyl | 500 |

| Propoxur | 2-isopropoxyphenyl | 2.5 |

| Carbofuran | 2,3-dihydro-2,2-dimethyl-7-benzofuranyl | 2.0 |

| Aldicarb | (structure is not a phenylcarbamate) | 0.9 |

| This compound | 3,5-diisopropyl | Data not available in a directly comparable format |

Certain carbamates have been found to exhibit avian repellent properties. This effect is thought to be related to the reversible inhibition of acetylcholinesterase, which can cause temporary illness in birds that consume treated materials, leading to conditioned aversion. The structural features of the carbamate molecule influence its repellency.

Research in this area aims to identify compounds that are effective repellents at doses that are not lethal to the birds. The relationship between the chemical structure and the degree of repellency is a key area of investigation. While specific quantitative repellency data for this compound is not detailed in the available literature, the general principles of carbamate-induced avian repellency apply. The following table shows examples of avian repellency for different chemical compounds, some of which are carbamates, to illustrate the concept.

| Compound | Repellency Effect in Avian Models |

|---|---|

| Methiocarb (B1676386) | Effective as a bird repellent on various crops. |

| Carbaryl | Some evidence of repellency, but generally less effective than methiocarb. epa.gov |

| Anthraquinone | A known avian feeding deterrent. |

| Methyl anthranilate | A primary repellent that is aversive to birds upon contact. |

Investigation of Stereochemical Effects on Biological Activity

Chirality, or the "handedness" of a molecule, can play a significant role in the biological activity of pesticides. A chiral molecule can exist as two non-superimposable mirror images called enantiomers. Although they have the same chemical formula, enantiomers can interact differently with chiral biological targets such as enzymes.

Many carbamates are chiral, and they are often produced and used as a racemic mixture (a 50:50 mixture of both enantiomers). However, it is often the case that one enantiomer is significantly more biologically active than the other. This is because the active site of the target enzyme is also chiral and will preferentially bind to one enantiomer.

The investigation of stereochemical effects involves separating the enantiomers and testing their biological activity individually. This can reveal which enantiomer is responsible for the desired effect (e.g., insecticidal activity) and whether the other enantiomer contributes to off-target effects. While specific studies on the stereoisomers of this compound were not found in the reviewed literature, the general principles of stereoselectivity in carbamate-enzyme interactions are well-established.

The table below illustrates a hypothetical example of how the two enantiomers of a chiral carbamate might exhibit different levels of cholinesterase inhibition.

| Stereoisomer | Cholinesterase Inhibition (e.g., IC50) | Hypothetical Relative Potency |

|---|---|---|

| (R)-enantiomer | Lower IC50 value | More potent |

| (S)-enantiomer | Higher IC50 value | Less potent |

| Racemic mixture | Intermediate IC50 value | Mixture of potencies |

Structure-Metabolism Relationships: Predicting Biotransformation Pathways Based on Chemical Structure

The biotransformation of carbamates is generally categorized into Phase I and Phase II reactions. Phase I reactions introduce or expose functional groups (e.g., hydroxyl, carboxyl), making the molecule more polar. researchgate.net Phase II reactions then conjugate these modified molecules with endogenous substances (e.g., glucuronic acid, sulfate) to further increase water solubility and facilitate excretion. epa.gov

The principal metabolic reactions anticipated for this compound are hydrolysis of the carbamate ester bond and oxidation of the aromatic ring and alkyl substituents. epa.govnih.gov These reactions are primarily catalyzed by cytochrome P450 monooxygenases and carboxylesterases found in the liver and other tissues. researchgate.netnih.gov

Predicted Phase I Metabolic Pathways:

Hydrolysis of the Carbamate Ester: This is a major detoxification pathway for carbamate insecticides. nih.gov The ester linkage is cleaved by carboxylesterases, yielding 3,5-diisopropylphenol (B123419) and methylcarbamic acid. Methylcarbamic acid is unstable and spontaneously decomposes to methylamine (B109427) and carbon dioxide. nih.gov The resulting 3,5-diisopropylphenol is then available for Phase II conjugation.

Oxidation of the Aromatic Ring: The phenyl ring can undergo hydroxylation at positions not occupied by the isopropyl groups. This reaction is mediated by cytochrome P450 enzymes. The resulting hydroxylated phenyl ring increases the polarity of the molecule.

Oxidation of the Isopropyl Groups: The aliphatic isopropyl side chains are susceptible to oxidation by cytochrome P450. This can occur at the tertiary carbon, leading to a hydroxylated isopropyl group, or at one of the methyl groups of the isopropyl moiety, also resulting in a hydroxyl group. This creates primary or tertiary alcohol metabolites.

N-demethylation: The N-methyl group of the carbamate moiety can be oxidized to an N-hydroxymethyl group, which is an unstable intermediate. This can then lead to the removal of the methyl group (N-demethylation), forming an N-unsubstituted carbamate. nih.gov

Predicted Phase II Metabolic Pathways:

The phenolic and alcoholic metabolites formed during Phase I reactions are expected to undergo conjugation to form more water-soluble products, which can be readily excreted. epa.gov The primary conjugation reactions are:

Glucuronidation: The hydroxyl groups are conjugated with glucuronic acid.

Sulfation: The phenolic hydroxyl groups can be conjugated with sulfate (B86663).

Based on these established principles of carbamate metabolism, a predictive biotransformation scheme for this compound can be proposed. The following table outlines the likely metabolites resulting from Phase I reactions.

Table 1: Predicted Phase I Metabolites of this compound

| Metabolite Name | Metabolic Reaction | Resulting Functional Group |

|---|---|---|

| 3,5-Diisopropylphenol | Hydrolysis | Phenolic hydroxyl |

| 3,5-Diisopropyl-x-hydroxyphenyl methylcarbamate | Aromatic Hydroxylation | Phenolic hydroxyl |

| 3-(1-hydroxy-1-methylethyl)-5-isopropylphenyl methylcarbamate | Aliphatic Hydroxylation | Tertiary alcohol |

| 3-Isopropenyl-5-isopropylphenyl methylcarbamate | Dehydration of alcohol | Alkene |

| 3,5-Diisopropylphenyl N-hydroxymethylcarbamate | N-methyl Hydroxylation | N-hydroxymethyl |

It is important to note that the relative contribution of each pathway can vary significantly between species and is dependent on the specific cytochrome P450 isozymes involved. researchgate.net For instance, the metabolism of the structurally related carbamate, carbaryl, is known to produce several hydroxylated and conjugated metabolites. epa.gov Furthermore, some oxidative metabolic pathways can potentially lead to bioactivation, producing metabolites with equal or greater toxicity than the parent compound, although hydrolysis is generally considered a detoxification step. epa.govnih.gov The study of structure-metabolism relationships is crucial for predicting the toxicological profile and environmental fate of such compounds.

Advanced Analytical and Spectroscopic Methodologies in Research

Chromatographic Techniques for Separation and Quantification in Research Samples

Chromatographic methods are fundamental for the separation of 3,5-Diisopropylphenyl methylcarbamate from other components in a sample. The choice of technique depends on the volatility and polarity of the compound, as well as the nature of the sample matrix.

Gas chromatography-mass spectrometry (GC-MS) is a powerful hyphenated technique well-suited for the analysis of volatile and thermally stable compounds like this compound. epa.gov In GC, the compound is vaporized and separated from other volatile components in a sample as it passes through a capillary column. The retention time, the time it takes for the compound to travel through the column, is a characteristic feature used for its initial identification.

Following separation by GC, the compound enters the mass spectrometer, which bombards the molecules with electrons, causing them to ionize and fragment in a reproducible manner. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint. The molecular ion peak can confirm the molar mass of the compound, while the fragmentation pattern provides structural information that can be compared to spectral libraries for definitive identification. For carbamates, characteristic fragmentation patterns often involve the cleavage of the carbamate (B1207046) group.

Table 1: Predicted GC-MS Data for this compound

| Parameter | Predicted Value |

|---|---|

| Molecular Formula | C14H21NO2 |

| Molecular Weight | 235.32 g/mol nih.gov |

| Predicted Kovats Retention Index | ~1800-2000 (non-polar column) |

Note: The predicted Kovats Retention Index and key mass fragments are based on the analysis of structurally similar compounds.

High-performance liquid chromatography (HPLC) is a versatile technique for the separation and quantification of a wide range of compounds, including those that are not sufficiently volatile or are thermally labile for GC analysis. For the analysis of carbamate pesticides, reversed-phase HPLC is commonly employed, where a non-polar stationary phase (like C18) is used with a polar mobile phase. unito.it

The separation in HPLC is based on the compound's partitioning between the stationary and mobile phases. The composition of the mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, can be adjusted to optimize the separation. unito.it Detection is often achieved using a Diode Array Detector (DAD) or a mass spectrometer (LC-MS). HPLC-DAD allows for the simultaneous monitoring of absorbance at multiple wavelengths, providing some level of specificity. unito.it

Table 2: Typical HPLC Parameters for Carbamate Analysis

| Parameter | Typical Condition |

|---|---|

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |

| Flow Rate | 1.0 mL/min |

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, offer enhanced analytical power for the analysis of complex mixtures. chemijournal.comnih.gov The combination of the separation power of chromatography with the identification capabilities of spectroscopy provides a two-dimensional analytical system. researchgate.net

Liquid chromatography-mass spectrometry (LC-MS) and its more advanced form, tandem mass spectrometry (LC-MS/MS), are particularly powerful for the analysis of this compound in complex matrices. nih.gov LC-MS combines the separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. LC-MS/MS adds another layer of specificity by selecting a precursor ion, fragmenting it, and then analyzing the resulting product ions, which is highly effective for trace-level quantification and confirmation. nih.gov

Another relevant hyphenated technique is liquid chromatography-nuclear magnetic resonance spectroscopy (LC-NMR), which directly couples HPLC with an NMR spectrometer. researchgate.net This allows for the acquisition of NMR spectra of compounds as they elute from the chromatography column, providing unambiguous structural information. researchgate.net

Spectroscopic Characterization Techniques for Structural Elucidation of Research Products

Spectroscopic techniques are indispensable for the detailed structural elucidation of newly synthesized or isolated compounds like this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules. ¹H NMR and ¹³C NMR are the most common NMR techniques.

¹H NMR: This technique provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the isopropyl methine and methyl protons, and the N-methyl protons. The splitting patterns (e.g., doublets, septets) would confirm the connectivity of these groups.

¹³C NMR: This technique provides information about the different types of carbon atoms in a molecule. The ¹³C NMR spectrum of this compound would show separate signals for the carbonyl carbon of the carbamate group, the aromatic carbons, and the aliphatic carbons of the isopropyl and methyl groups.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (carbamate) | 154-156 |

| Aromatic C-O | 148-150 |

| Aromatic C-isopropyl | 149-151 |

| Aromatic C-H | 115-125 |

| Isopropyl CH | 33-35 |

| Isopropyl CH₃ | 23-25 |

Note: The predicted chemical shifts are based on computational models and data from structurally similar compounds.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information for structural characterization.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. researchgate.net The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretch of the carbamate, the C=O stretch of the carbonyl group, and the C-O stretches, as well as absorptions corresponding to the aromatic ring and alkyl groups.

Table 4: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch | 3300-3500 |

| C-H Stretch (aromatic) | 3000-3100 |

| C-H Stretch (aliphatic) | 2850-3000 |

| C=O Stretch (carbamate) | 1680-1730 |

| C=C Stretch (aromatic) | 1450-1600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings and carbonyl groups. researchgate.netscispace.com The UV-Vis spectrum of this compound would be expected to show absorption maxima corresponding to the π → π* transitions of the substituted benzene (B151609) ring. The position of the absorption maximum can be influenced by the solvent used. scispace.com

Radiochemical Techniques for Tracing and Quantification

Radiochemical techniques are indispensable in metabolic and environmental fate studies due to their high sensitivity and specificity. By incorporating a radioactive isotope into the chemical structure of this compound, researchers can track its journey through a living organism or an environmental compartment, providing invaluable data on its absorption, distribution, metabolism, and excretion (ADME).

Use of Carbon-14 and Carbon-11 Labeled Compounds in Metabolic and Environmental Fate Studies

Metabolic Studies:

In metabolic studies, this compound would be synthesized with a ¹⁴C atom incorporated into a stable position of its molecular structure. This labeled compound, while chemically identical to the non-labeled version, emits a detectable beta particle, allowing for its sensitive detection. Following administration to a test organism, typically a rodent species in preclinical studies, various biological samples such as blood, urine, feces, and tissues would be collected over time. These samples are then analyzed using techniques like liquid scintillation counting to quantify the total radioactivity, which corresponds to the concentration of the parent compound and all its metabolites.

The long half-life of ¹⁴C (approximately 5,730 years) makes it ideal for in-depth metabolic profiling, as it allows for the tracking of the compound and its metabolites over extended periods. This is crucial for identifying long-residence metabolites and understanding the complete metabolic pathway. High-performance liquid chromatography (HPLC) coupled with radiometric detection is often employed to separate the parent compound from its various metabolites, enabling the creation of a detailed metabolic map.

Environmental Fate Studies:

In the context of environmental fate, ¹⁴C-labeled this compound would be introduced into controlled environmental systems, such as soil or water microcosms. Over time, samples of soil, water, and air would be collected and analyzed to determine the rate and extent of degradation, the formation of breakdown products (metabolites), and the potential for leaching or volatilization. These studies are critical for assessing the environmental persistence and potential for contamination of this compound.

Carbon-11, with its much shorter half-life of approximately 20.4 minutes, is more suited for dynamic, real-time imaging studies using Positron Emission Tomography (PET). While less common for environmental fate studies, ¹¹C-labeling could be used in specialized research to visualize the initial uptake and distribution of this compound in plants or other organisms in a non-invasive manner.

Illustrative Data for ¹⁴C-3,5-Diisopropylphenyl methylcarbamate Metabolic Study

The following table represents hypothetical data that could be generated from a study involving the administration of ¹⁴C-labeled this compound to rats. This illustrates the type of quantitative data obtained from such an experiment.

| Time (hours) | Blood (ng-eq/g) | Liver (ng-eq/g) | Kidney (ng-eq/g) | Adipose (ng-eq/g) |

| 1 | 150.2 | 850.6 | 450.3 | 25.1 |

| 4 | 95.8 | 620.1 | 310.5 | 45.7 |

| 8 | 50.3 | 410.9 | 150.2 | 60.9 |

| 24 | 10.1 | 90.5 | 30.8 | 85.4 |

| 48 | 2.5 | 25.3 | 8.1 | 70.2 |

Note: Data is hypothetical and for illustrative purposes only. "ng-eq/g" refers to nanogram equivalents of the radiolabeled compound per gram of tissue.

Quantitative Autoradiography and Imaging for Distribution Studies

Quantitative whole-body autoradiography (QWBA) is a powerful imaging technique that provides a comprehensive visual and quantitative assessment of the distribution of a radiolabeled compound throughout the entire body of an animal. nih.govresearchgate.net This method offers a detailed picture of which organs and tissues the compound and its metabolites accumulate in over time. qps.combioivt.com

The process of QWBA involves administering a radiolabeled compound, such as ¹⁴C-3,5-Diisopropylphenyl methylcarbamate, to an animal. At selected time points, the animal is euthanized and rapidly frozen. The frozen animal is then embedded in a block of carboxymethylcellulose and sectioned into very thin slices using a cryomicrotome. These whole-body sections are then exposed to a phosphor imaging plate. The radiation emitted from the ¹⁴C in the tissues creates a latent image on the plate, which is then scanned to produce a digital autoradiogram. The intensity of the signal in each tissue is proportional to the concentration of the radiolabeled compound. By co-exposing a set of standards with known radioactivity concentrations, the signal intensity can be converted into quantitative concentration values for each tissue.

QWBA studies are invaluable for:

Identifying target organs for therapeutic action or potential toxicity.

Assessing the ability of a compound to cross biological barriers like the blood-brain barrier or the placenta.

Understanding the routes of elimination by observing accumulation in organs like the liver and kidneys.

Providing data for dosimetry calculations to estimate human radiation exposure in later clinical studies. qps.complos.org

The visual nature of QWBA allows for the discovery of unexpected sites of accumulation that might be missed by traditional dissection and tissue sampling methods. plos.org

Illustrative QWBA Data for ¹⁴C-3,5-Diisopropylphenyl methylcarbamate

This table presents hypothetical quantitative data that could be derived from a QWBA study in rats at 8 hours post-administration of ¹⁴C-labeled this compound.

| Tissue/Organ | Concentration (ng-eq/g) |

| Blood | 50.3 |

| Brain | 5.2 |

| Heart | 45.8 |

| Lungs | 120.7 |

| Liver | 410.9 |

| Kidneys | 150.2 |

| Spleen | 65.4 |

| Muscle | 30.1 |

| Adipose Tissue | 60.9 |

| Skin | 25.6 |

| Gastrointestinal Tract | 250.3 |

Note: This data is hypothetical and for illustrative purposes only, representing the type of detailed distribution information obtained from a QWBA experiment.

Research Applications in Biological Models and Ecological Studies

In Vitro and In Vivo Research Models for Investigating Biological Activity

The biological activity of 3,5-Diisopropylphenyl methylcarbamate has been explored through a range of research models, from enzymatic assays to studies on target organisms.

As a member of the carbamate (B1207046) class of chemicals, the primary mechanism of action for this compound is the inhibition of the enzyme acetylcholinesterase (AChE). This enzyme is critical for the proper functioning of the nervous system in both insects and vertebrates. Inhibition of AChE leads to an accumulation of the neurotransmitter acetylcholine (B1216132), causing persistent nerve stimulation, paralysis, and ultimately death in target pests.

Cell-based assays are standard in vitro methods for quantifying the enzyme inhibition potential of chemical compounds. These assays typically involve preparing homogenates of nerve tissue, such as the heads of houseflies (Musca domestica), which contain the target enzyme. mdpi.com The enzyme activity is then measured in the presence of varying concentrations of the inhibitor. A common procedure is the Ellman's method, which uses a reagent that changes color in proportion to enzyme activity, allowing for spectrophotometric measurement. mdpi.com While this is the established method for evaluating carbamates, specific studies detailing the enzyme kinetics or providing I₅₀ values (the concentration of an inhibitor required to reduce enzyme activity by 50%) for this compound were not identified in a comprehensive literature review. However, research on other carbamates, such as propoxur, has shown that resistance in insect strains can be linked to a decreased affinity of the AChE enzyme for the insecticide. easletters.com

Research into the insecticidal efficacy of this compound has been conducted on various insect species of public health concern.

Anopheles quadrimaculatus : Field studies evaluated this compound, identified by its developmental code Hooker HRS-1422, as a residual spray in buildings naturally infested with the adult malaria mosquito, Anopheles quadrimaculatus. In these studies, the compound was compared with other insecticides. As an emulsifiable concentrate, Hooker HRS-1422 produced 90%-100% control for three to five weeks.

While specific research data on the efficacy of this compound against the housefly (Musca domestica) and the human body louse (Pediculus humanus humanus) is limited in available literature, studies on these insects often focus on resistance mechanisms to carbamates as a class or explore alternative control agents like essential oils. nih.govlatamjpharm.orgmdpi.com

Beyond its insecticidal properties, this compound has been investigated for its potential as a non-lethal avian repellent. These studies are crucial for developing methods to protect agricultural crops from bird damage. The primary test subjects in this field are often Red-Winged Blackbirds (Agelaius phoeniceus) due to their significant impact on crops like corn and sunflowers.

In standardized screening programs, the repellency of a chemical is often determined by its R₅₀ index, which is the minimum concentration of a chemical that causes a test population of birds to consume 50% or less of the treated food offered during a no-choice experiment. unl.edu A review and synthesis of chemical bird repellents identified 3,5-Diisopropylphenyl N-methylcarbamate as one of many compounds tested on Red-Winged Blackbirds. unl.edu The compound was found to have an R₅₀ value between 0.1% and 0.99%, placing it in a category of moderate repellency. unl.edu For context, chemicals with excellent repellency typically have R₅₀ values below 0.1%. unl.edu

Table 1: Avian Repellency of this compound against Red-Winged Blackbirds

| Compound | Test Species | Repellency Index (R₅₀) | Repellency Classification |

|---|---|---|---|

| 3,5-Diisopropylphenyl N-methylcarbamate | Red-Winged Blackbird (Agelaius phoeniceus) | 0.1% - 0.99% | Moderate |

Data sourced from a 2024 review of chemical bird repellents. unl.edu

The relative effectiveness of this compound has been assessed through comparative studies with other pesticides.

In the previously mentioned research on Anopheles quadrimaculatus, Hooker HRS-1422 (this compound) was evaluated alongside several other compounds. nih.gov The study found its performance as a residual spray was less persistent than other carbamates like m-isopropylphenyl methylcarbamate (Carbide 10854), o-isopropoxyphenyl methylcarbamate (Bayer 39007), and Sevin (1-naphthyl N-methyl carbamate), which demonstrated longer periods of high efficacy. nih.govoclc.org It was also tested in parallel with the organophosphate insecticide malathion, providing a benchmark against a different class of neurotoxic insecticides. nih.gov

The avian repellency screenings inherently provide a comparative context. While this compound showed moderate repellency, other carbamates like methiocarb (B1676386) (3,5-dimethyl-4-(methylthio)phenyl methylcarbamate) have been more extensively studied and identified as promising repellents in similar tests. oclc.orgunl.edu

Ecological Modeling and Environmental Exposure Assessment Methodologies

Research on Non-Target Organism Interactions (e.g., earthworms, aquatic organisms, in vitro and in vivo animal models focused on mechanisms, not safety)

While direct research on the effects of this compound on a wide array of non-target organisms is limited in publicly available literature, the broader class of carbamate pesticides, to which it belongs, has been the subject of various mechanistic studies. These studies provide insights into the potential interactions of carbamates with biological systems.

Carbamate pesticides are known to interact with various organisms, and some can bioaccumulate in fish, particularly if their metabolism within the fish is slow. who.int Conversely, other carbamates are metabolized and excreted rapidly. who.int The toxicity of carbamates to invertebrates, fish, and soil-dwelling organisms like worms varies significantly between different compounds. who.int

In Vitro Animal Models:

Cellular Mechanisms: In vitro studies on mammalian cell lines have explored the toxic mechanisms of various carbamate pesticides. For instance, research on CHO-K1 cells (Chinese Hamster Ovary) evaluated the impact of seven different carbamates on lysosomal function and mitochondrial integrity. The results indicated varying levels of cytotoxicity, with Aldicarb being the most toxic in that particular study. nih.gov Such studies help to elucidate the cellular pathways that may be affected by carbamate exposure.

Enzyme Inhibition: Carbamate pesticides are recognized for their ability to inhibit carboxylesterases (CESs), which are crucial hydrolytic enzymes. nih.gov In vitro experiments have demonstrated that many carbamates can strongly inhibit the activity of human carboxylesterase 1 (CES1) and carboxylesterase 2 (CES2), with inhibition rates often exceeding 80%. nih.gov Molecular docking studies suggest that these interactions are facilitated by hydrogen bonds and hydrophobic contacts. nih.gov This inhibition of CESs is a potential mechanism through which carbamates might interfere with lipid metabolism. nih.gov

Immune Cell Interactions: The effects of carbamates on immune cells have also been investigated in vitro. For example, studies on human lymphocyte cultures exposed to certain carbamates have shown concentration-dependent increases in sister chromatid exchanges. nih.gov At high concentrations, some carbamates have been observed to cause cellular death in these cultures. nih.gov Carbofuran, another carbamate, has been reported to induce chromosomal aberrations in human lymphocyte cultures. nih.gov

In Vivo Animal Models:

Oxidative Stress Response: In vivo studies using animal models, such as rats, have shown that exposure to some carbamate pesticides can lead to an elevation in the activity of antioxidant enzymes like superoxide (B77818) dismutase and catalase in the brain and liver. nih.gov This response is indicative of the cells' defense mechanism against pro-oxidant compounds. nih.gov However, prolonged exposure to these carbamates can deplete these antioxidant systems, potentially leading to cellular damage. nih.gov

Endocrine System Interactions: Some carbamate pesticides have been shown to interact with the endocrine system in animal models. For example, certain carbamates have exhibited agonistic activity on estrogen receptors (ERα and ERβ) in vitro. nih.gov Additionally, some have displayed antiandrogenic activity. nih.gov In studies with rats, exposure to the carbamate fungicide carbendazim (B180503) was found to increase the expression of the androgen receptor gene. nih.gov

Interactive Table of In Vitro Carbamate Toxicity Data

Below is an interactive table summarizing in vitro toxicity data for several carbamate pesticides on CHO-K1 cells.

| Carbamate Pesticide | MTT₅₀ (μM) |

| Aldicarb | 164 ± 29 |

| Propoxur | 161 ± 39 |

| Aldicarb sulfone | 211 ± 41 |

| Aldicarb sulfoxide | 1162 ± 94 |

Data sourced from a study on the in vitro toxicity of carbamate compounds in mammalian cells. nih.gov

Predictive Modeling of Environmental Concentrations in Research Scenarios

Predictive modeling is a critical tool in ecological research for estimating the potential environmental concentrations of pesticides like this compound. nibio.no These computer models serve as a supplement to laboratory and field studies, which can be costly and time-consuming to conduct for every possible environmental scenario. nibio.no The estimated concentrations, known as Predicted Environmental Concentrations (PECs), are used in risk assessments for terrestrial and aquatic organisms. nibio.no

Several factors influence the environmental fate and transport of carbamate pesticides, including their volatility, the type of soil, soil moisture content, adsorption characteristics, pH, and temperature. who.int The aqueous environment is a significant transport route for water-soluble carbamates. who.int

A variety of computer models are utilized to predict the environmental fate of pesticides:

Soil Persistence and Leaching:

PERSAM (Persistence in Soil Analytical Model): This model is used to predict the concentration of a pesticide in soil and soil water at various depths and time points following application. nibio.no It can also estimate a plateau concentration to assess the likelihood of accumulation with repeated use. nibio.no

MACRO: This groundwater model calculates pesticide concentrations as they move down through the soil profile towards groundwater or drainage systems. nibio.no A key feature of MACRO is its ability to simulate transport through macropores, which are larger channels in the soil created by roots or earthworms that can facilitate rapid downward movement of water and dissolved substances. nibio.no

Runoff to Surface Water:

SWASH (Surface Water Assessment for Higher-tier risk assessment): This model is employed by EU authorities to evaluate the probability of pesticide runoff into surface water bodies. nibio.no It integrates submodels like PRZM (Pesticide Root Zone Model) to determine concentrations at the edge of a field, MACRO for leaching, and TOXSWA (TOXicity to Surface WAter) to simulate dilution in various water bodies. nibio.no

Toxicity Prediction Models:

CPBITR (Carrier Protein Binding Information-Toxicity Relationship): Researchers have developed models like CPBITR to predict the acute toxicity of carbamate pesticides. nih.gov This method utilizes the binding information of pesticides with proteins like human serum albumin to forecast their potential toxicity. nih.gov Studies have shown that a Back-propagation Artificial Neural Network model can be effective in this predictive framework. nih.gov

Interactive Table of Predictive Environmental Models

The following table provides an overview of some computer models used for predicting the environmental concentrations of pesticides.

| Model Name | Primary Application | Key Features |

| PERSAM | Persistence and accumulation in soil | Predicts concentrations at different soil depths and times; estimates accumulation potential. nibio.no |

| MACRO | Leaching in soil | Simulates transport towards groundwater, including through macropores. nibio.no |

| SWASH | Runoff to surface water | Integrates multiple submodels (PRZM, MACRO, TOXSWA) for comprehensive surface water risk assessment. nibio.no |

| CPBITR | Acute toxicity prediction | Uses carrier protein binding information to forecast toxicity. nih.gov |

Advanced Concepts and Future Research Directions

Integration of Omics Technologies (e.g., Proteomics, Metabolomics) in Mechanism of Action Studies

The principal mechanism of toxicity for 3,5-Diisopropylphenyl methylcarbamate, like other carbamate (B1207046) insecticides, is the inhibition of acetylcholinesterase (AChE). nih.govherts.ac.ukt3db.ca Carbamates act as substrates for AChE, forming a carbamoylated enzyme complex that is slow to hydrolyze. nih.gov This reversible inhibition leads to the accumulation of the neurotransmitter acetylcholine (B1216132) at synaptic junctions, causing neurotoxic effects. nih.govt3db.ca

While AChE inhibition is the primary target, the full spectrum of biological effects at the molecular level is not completely understood. Future research integrating "omics" technologies can provide a more holistic view of the compound's mechanism of action.

Proteomics: This technology can be employed to identify the entire set of proteins that interact with this compound or whose expression levels change upon exposure. This could reveal secondary or "off-target" protein interactions beyond AChE, potentially explaining a wider range of biological responses. It would also allow for a comparative analysis of protein expression profiles in different tissues or organisms, shedding light on species-specific sensitivity.

Metabolomics: By analyzing the global profile of endogenous metabolites, metabolomics can map the downstream consequences of AChE inhibition and other potential off-target effects. This could identify specific metabolic pathways that are disrupted following exposure to the compound. For instance, phenyl N-methylcarbamate has been shown to be metabolized to phenyl N-hydroxymethylcarbamate in mice, and comprehensive metabolomic studies could identify the full range of metabolites for this compound, providing crucial data for understanding its biotransformation and detoxification pathways. nih.gov

The integration of these high-throughput technologies promises to move beyond a single-target perspective to a systems-level understanding of how this compound interacts with biological systems.

Development of Novel Analytical Probes and Biosensors for Research Applications

The accurate and sensitive detection of carbamates like this compound is essential for environmental monitoring and research. While traditional chromatographic methods are reliable, there is a growing need for rapid, portable, and high-throughput analytical tools. nih.govchromatographyonline.com

A significant advancement in this area is the development of a minisensor for isoprocarb (B1672275) based on electrochemiluminescence (ECL). ui.ac.id This sensor utilizes the light-emitting properties of luminol (B1675438) on a screen-printed carbon electrode. The ECL signal of luminol, amplified by hydrogen peroxide, is reduced in the presence of isoprocarb, providing a quantitative measure of its concentration. ui.ac.id The sensor demonstrates high sensitivity and selectivity, offering a promising platform for on-site research applications. ui.ac.id

| Parameter | Value | Reference |

|---|---|---|

| Analytical Principle | Electrochemiluminescence (ECL) of luminol | ui.ac.id |

| Linear Range | 6 to 150 nM | ui.ac.id |

| Limit of Detection (LOD) | 5.1 nM | ui.ac.id |

| Limit of Quantification (LOQ) | 15.6 nM | ui.ac.id |

| Optimal Reaction Time | 20 minutes | ui.ac.id |

| Stability | RSD of 2.0% over 5 measurements on different days | ui.ac.id |

Future research is focused on creating even more sophisticated analytical tools. Transcription factor (TF)-based biosensors, which link the detection of a specific molecule to a measurable output like fluorescence, are a promising avenue. nih.gov These biosensors can be engineered for high specificity and sensitivity and can be used for high-throughput screening and real-time monitoring of chemical compounds. nih.gov Developing aptamer-based sensors, which use short, single-stranded DNA or RNA sequences that bind to specific targets, is another active area of research that could yield novel probes for carbamates. mdpi.com

Green Chemistry Approaches to Carbamate Synthesis for Research Sustainability

The synthesis of carbamates has traditionally relied on hazardous reagents such as phosgene (B1210022) and its derivatives (e.g., isocyanates, chloroformates). nih.govresearchgate.netnih.gov These methods pose significant environmental and safety risks. The principles of green chemistry aim to develop more sustainable synthetic routes that are safer, more efficient, and less wasteful. rsc.org

Several innovative and greener approaches to carbamate synthesis have been developed, which are applicable for producing compounds like this compound for research purposes. rsc.orgorganic-chemistry.org

Carbon Dioxide as a C1 Feedstock: A highly attractive green alternative involves using carbon dioxide (CO2) as the carbonyl source. nih.gov CO2 is non-toxic, abundant, and renewable. Methods have been developed to synthesize carbamates directly from the three-component reaction of amines, CO2, and alcohols or halides, often under mild conditions. rsc.orgorganic-chemistry.org Continuous-flow processes using CO2 have also been shown to significantly reduce reaction times. acs.org

Catalytic Approaches: The use of catalysts can improve reaction efficiency and reduce the need for harsh reagents. Zinc chloride and other zinc-based catalysts have been successfully used for carbamate synthesis. nih.govnih.gov Other approaches include using nickel boride or indium triflate as catalysts. organic-chemistry.orgorganic-chemistry.org

Avoiding Hazardous Intermediates: Novel methods bypass the need for toxic isocyanate intermediates. One such strategy involves the direct transformation of readily available Boc-protected amines into carbamates using a simple base, eliminating the need for metal catalysts or hazardous reagents. rsc.org

| Approach | Traditional Methods | Green Chemistry Alternatives | Reference |

|---|---|---|---|

| Carbonyl Source | Phosgene, Isocyanates, Chloroformates | Carbon Dioxide (CO2), Urea | nih.govresearchgate.netorganic-chemistry.org |

| Safety Profile | Highly toxic and hazardous reagents | Non-toxic, renewable feedstocks | nih.govrsc.org |

| Byproducts | Stoichiometric amounts of HCl or other waste | Minimal byproducts (e.g., water) or recyclable components | acs.orggoogle.com |

| Reaction Conditions | Often harsh conditions required | Milder reaction conditions, often catalyzed | nih.govrsc.org |

Adopting these green chemistry principles for the synthesis of this compound and related compounds would enhance the sustainability of ongoing research efforts.

Addressing Research Gaps in Long-Term Environmental Persistence and Transformation Products

When a pesticide is released into the environment, it undergoes various transformation processes, leading to the formation of new chemical entities known as degradation or transformation products. iastate.edu To fully assess the environmental impact of this compound, it is crucial to study its persistence and the identity of its transformation products, as these can also be of environmental concern. usgs.gov

Research has shown that the degradation rate of isoprocarb can vary significantly depending on environmental conditions. A study comparing its persistence in greenhouse versus field settings found that the half-life differed between the two environments. nih.govresearchgate.net

| Condition | Half-life (days) | Reference |

|---|---|---|

| Greenhouse | 0.71 | nih.govresearchgate.net |

| Field | 1.13 | nih.govresearchgate.net |

Identifying the transformation products is a key research gap. Studies using advanced analytical techniques have begun to characterize the degradation of isoprocarb.

An electro-Fenton process used to degrade isoprocarb in aqueous solution led to the identification of several intermediates, including benzoquinone, resulting from the oxidation of the parent molecule. researchgate.net Further degradation led to the opening of the aromatic ring and the formation of various carboxylic acids. researchgate.net

Pyrolysis-gas chromatography-mass spectrometry has also been used to study the decomposition of isoprocarb at high temperatures (600-900°C), identifying a wide range of pyrolysis products. researchgate.net

Future research should focus on systematically identifying transformation products under environmentally relevant conditions (e.g., soil metabolism, photolysis in water) to create a complete picture of its environmental fate. nih.gov This includes understanding the potential for these products to persist, bioaccumulate, or exert their own biological effects.

Exploration of Novel Carbamate Derivatives for Targeted Biological Research Applications